

6-Bromo-4-chloroquinoline molecular structure and CAS number

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Compound of Interest		
Compound Name:	6-Bromo-4-chloroquinoline	
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An In-depth Technical Guide to 6-Bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Bromo-4-chloroquinoline**, a key heterocyclic building block in medicinal chemistry. It details the compound's molecular structure, physicochemical properties, and spectroscopic data. Furthermore, this guide presents detailed experimental protocols for its synthesis and discusses its significant applications in drug discovery and development, particularly as a crucial intermediate in the synthesis of targeted therapeutic agents.

Molecular Structure and Identification

6-Bromo-4-chloroquinoline is a disubstituted quinoline with a bromine atom at the 6-position and a chlorine atom at the 4-position. Its chemical structure and identification details are fundamental for its application in chemical synthesis.

Chemical Structure:

Caption: Molecular structure of **6-Bromo-4-chloroquinoline**.



Identifier	Value
CAS Number	65340-70-7[1][2][3][4]
Molecular Formula	C ₉ H ₅ BrClN[1][3][5][6][7]
Molecular Weight	242.50 g/mol [1][3][6][7]
IUPAC Name	6-bromo-4-chloroquinoline[5][8]
InChI	InChI=1S/C9H5BrCIN/c10-6-1-2-9-7(5-6)8(11)3- 4-12-9/h1-5H[5][6]
InChlKey	KJILYZMXTLCPDQ-UHFFFAOYSA-N[5][6]
SMILES	C1=CC2=NC=CC(=C2C=C1Br)Cl[8]

Physicochemical Properties

A summary of the key physicochemical properties of **6-Bromo-4-chloroquinoline** is provided below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Physical State	Solid[2][6]	Tokyo Chemical Industry[2], Sigma-Aldrich[6]
Appearance	Light yellow to white solid	ChemicalBook[5], Wang et al. [2]
Melting Point	111.0 to 115.0 °C[2][4][9]	Tokyo Chemical Industry[2][9], ZaiQi Bio-Tech[4]
Boiling Point	314.6±22.0 °C (Predicted)	ChemicalBook[7]
Density	1.673±0.06 g/cm³ (Predicted)	ChemicalBook[7]
Solubility	Soluble in Toluene	ChemicalBook[7], Tokyo Chemical Industry[9]
Storage	Room Temperature, keep in a dark and dry place[2][7]	Tokyo Chemical Industry[2], ChemicalBook[7]



Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of **6-Bromo-4-chloroquinoline**. Below are the key spectral data points found in the literature.

14 NMD (FOO MUZ DMSO d.)	
¹ H NMR (500 MHz, DMSO-d ₆)	
Chemical Shift (δ) ppm	Assignment
8.87 (d, J = 4.5 Hz, 1H)	Ar-H
8.32 (d, J = 2.0 Hz, 1H)	Ar-H
8.03 (d, J = 9.0 Hz, 1H)	Ar-H
7.99 (dd, J = 9.0, 2.0 Hz, 1H)	Ar-H
7.82 (d, J = 4.5 Hz, 1H)	Ar-H
Source: ChemicalBook[5][7][10]	
Mass Spectrometry	
Technique	m/z
ESI-MS	242 [M+H]+
EI-HRMS	Calculated for C ₉ H ₅ BrClN (M ⁺): 240.9294,
	Found: 240.9297
Source: ChemicalBook[5]	

Synthesis and Experimental Protocols

6-Bromo-4-chloroquinoline is typically synthesized from 6-bromo-4-hydroxyquinoline. The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride.[5][11] The precursor, 6-bromo-4-hydroxyquinoline, can be prepared from 4-bromoaniline through a cyclization reaction.[2]





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Caption: General synthetic workflow for 6-Bromo-4-chloroquinoline.

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline from 6-Bromo-4-hydroxyquinoline

This protocol is based on established literature procedures.[2][5]

Materials:

- 6-bromo-4-hydroxyquinoline
- Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)
- N,N-dimethylformamide (DMF)
- Ice water
- Saturated aqueous sodium bicarbonate solution
- · Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

• To a round-bottom flask, add 6-bromo-4-hydroxyquinoline (1 equivalent).



- Add phosphorus oxychloride (e.g., ~7.5 equivalents) or phosphorus trichloride (e.g., ~1.5 equivalents).[5]
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3-6 hours.[2][5]
 Monitor the reaction by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly and carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring.
- Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization or column chromatography to obtain **6-bromo-4-chloroquinoline** as a solid.[5]

Applications in Drug Discovery and Development

6-Bromo-4-chloroquinoline is a valuable intermediate in the synthesis of various pharmaceutical compounds.[3][7] Its primary application is in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[1]

The quinoline scaffold is a privileged structure in medicinal chemistry, and the chloro group at the 4-position is readily displaced by nucleophiles, such as primary amines. This allows for the facile introduction of various side chains to explore structure-activity relationships (SAR). The bromo group at the 6-position can be utilized for further modifications via cross-coupling reactions or can contribute to the binding affinity and pharmacokinetic properties of the final compound.[1]

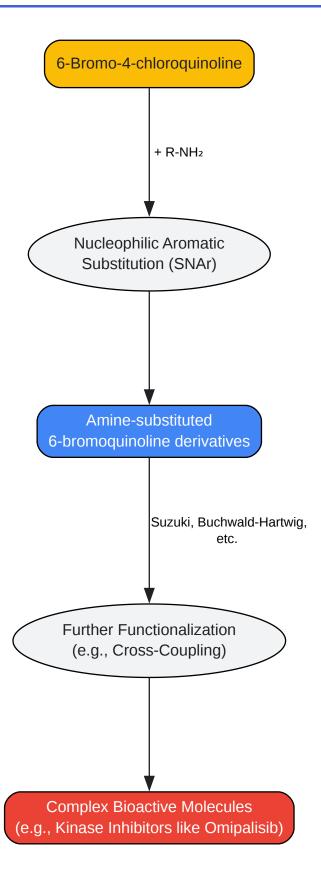






A notable application of **6-Bromo-4-chloroquinoline** is as a key intermediate in the synthesis of Omipalisib (GSK2126458), a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[11][12]





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